![molecular formula C10H9ClO2 B2560673 2-Chloro-3-(1-cyclopropyl)benzoic acid CAS No. 2503204-21-3](/img/structure/B2560673.png)
2-Chloro-3-(1-cyclopropyl)benzoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(1-cyclopropyl)benzoic acid” consists of a benzene ring with a chlorine atom and a carboxylic acid group attached to it. The cyclopropyl group is also attached to the benzene ring.Scientific Research Applications
Suzuki–Miyaura Coupling
2-Chloro-3-(1-cyclopropyl)benzoic acid: plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is widely used for carbon–carbon bond formation and involves the coupling of aryl or vinyl boron compounds with organic halides or triflates. Key features of SM coupling include mild reaction conditions, functional group tolerance, and environmentally benign reagents. The compound serves as an organoboron reagent, facilitating the transmetalation step in the catalytic cycle. Researchers have tailored specific boron reagents for SM coupling, and this compound falls into that category .
Protodeboronation
While alkyl boronic esters are commonly used in organic synthesis, protodeboronation (removing the boron group) remains an underexplored area. However, 2-Chloro-3-(1-cyclopropyl)benzoic acid has been investigated for its catalytic protodeboronation properties. Researchers have successfully applied it to 1°, 2°, and 3° alkyl boronic esters, expanding the toolbox for functionalizing these valuable building blocks .
Safety and Hazards
properties
IUPAC Name |
2-chloro-3-cyclopropylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQDSHAQBVRGIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(1-cyclopropyl)benzoic acid |
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